- Processes for conversion of biologically derived mevalonic acid, United States, , ,
Cas no 504-60-9 (1,3-Pentadiene)
1,3-Pentadiene,hazardous chemicals .Major industriesuse toIs the production of petroleum resin.For human eyes\skin\Irritation of mucosa and respiratory tract.in addition,It is also harmful to the environment.
1,3-Pentadiene structure
1,3-Pentadiene
1,3-Pentadiene Properties
Names and Identifiers
-
- 1,3-Pentadiene
- 1-Methylbutadiene
- Penta-1,3-diene
- Pentadiene-1,3
- Rcra waste number U186
- TRANS-1,3-PENTADIENE
- trimethyl-1,2-propadienyl
- 4-methyl-1,3-butadiene
- 1-trimethylsilylallene
- allenyltrimethylsilane
- 4-methyl-1,3-butadiene Silane,
- HSDB 6063
- EINECS 217-909-5
- UNII-00OA1GPF8R
- trans-Penta-1,3-diene
- (3E)-penta-1,3-diene
- 4-01-00-00994 (Beilstein Handbook Reference)
- 1,3-PENTADIENE, (E)-
- CCRIS 8964
- P0647
- (e)-piperylene
- (E)-CH2=CHCH=CHCH3
- PIPERYLENE, TRANS-
- 4-01-00-00995 (Beilstein Handbook Reference)
- CHEBI:74165
- 2004-70-8
- DTXSID50858710
- trans-1-Methylbutadiene
- AKOS015913480
- NSC 73901
- (3E)-1,3-Pentadiene
- 504-60-9
- UNII-FW963NF88B
- 68308-15-6
- Pentadiene, 1,3-
- trans-1,3-Pentadiene (stabilized with TBC)
- E-1,3-pentadiene
- CH2=CHCH=CHCH3
- E-1, 3-pentadiene
- TRANS-1-METHYL-1,3-BUTADIENE
- RCRA waste no. U186
- FW963NF88B
- 00OA1GPF8R
- NSC-73901
- trans-Piperylene
- 1,trans-3-Pentadiene
- HSDB 6139
- 41050-31-1
- EINECS 207-995-2
- 1,3-PENTADIENE (3E)-FORM [MI]
- Pentadiene
- Piperylene
- BRN 1523659
- NS00002139
- 1,3-TRANS-PENTADIENE
- J-012974
- P1841
- (E)-1,3-Pentadiene
- EC 207-995-2
- BRN 1523657
- NSC73901
- trans-1,3-Pentadiene, analytical standard
- Q126292
- BB 0262541
- trans-1,3-Pentadiene, 90%
- 1,3-Pentadiene, (3E)-
- (E)-penta-1,3-diene
- +Expand
-
- MFCD00009295
- PMJHHCWVYXUKFD-SNAWJCMRSA-N
- 1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3
- C/C=C/C=C
Computed Properties
- 68.06260
- 0
- 0
- 1
- 68.0626
- 5
- 42
- 0
- 0
- 0
- 1
- 0
- 1
- nothing
- nothing
- 0
- 0
Experimental Properties
- 1.74850
- 0.00000
- n20/D 1.433(lit.)
- 42 °C(lit.)
- −87 °C(lit.)
- 6.56 psi ( 20 °C)
- <−30 °F
- Colorless highly volatile liquid [1]
- Stable. Incompatible with strong oxidizing agents. Very flammable - note low flash point and low boiling point.
- Insoluble in water, soluble in ethanol \ ether \ acetone \ benzene [11]
- 0.683 g/mL at 25 °C(lit.)
1,3-Pentadiene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C
Reference
1,3-Pentadiene Raw materials
1,3-Pentadiene Preparation Products
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- o-Cymene (527-84-4)
- 3-Methyl-2-butanone (563-80-4)
- (±)-1,2-Propanediol (57-55-6)
- cis-2-Butene (590-18-1)
- Butanoic acid,2-hydroxy- (600-15-7)
- Trimethylacetaldehyde (630-19-3)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 3-Methyl-3-buten-1-ol (763-32-6)
- NSC245044 (769-57-3)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methylbutyraldehyde (96-17-3)
1,3-Pentadiene Related Literature
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1. Formation of 9-octalin (1,2,3,4,5,6,7,8-octahydronaphthalene) radical cations on adsorption of acyclic dienes onto H-mordeniteChristopher J. Rhodes,Mark Standing J. Chem. Soc. Perkin Trans. 2 1992 1455
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2. Recent progress in the Lewis acid co-initiated cationic polymerization of isobutylene and 1,3-dienesSergei V. Kostjuk RSC Adv. 2015 5 13125
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Gaurav Kumar,Dongxia Liu,Dandan Xu,Limin Ren,Michael Tsapatsis,Paul J. Dauenhauer Green Chem. 2020 22 4147
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Ivana Jevtovikj,Simone Manzini,Matthias Hanauer,Frank Rominger,Thomas Schaub Dalton Trans. 2015 44 11083
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Pamela Pollet,Charles A. Eckert,Charles L. Liotta Chem. Sci. 2011 2 609
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Peter Neubert,Sarah Fuchs,Arno Behr Green Chem. 2015 17 4045
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Ivana Jevtovikj,Simone Manzini,Matthias Hanauer,Frank Rominger,Thomas Schaub Dalton Trans. 2015 44 11083
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Ruiyan Sun,Mingyuan Zheng,Xinsheng Li,Jifeng Pang,Aiqin Wang,Xiaodong Wang,Tao Zhang Green Chem. 2017 19 638
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Masafumi Hirano,Harumi Okada,Chikara Hayasaka,Nobuyuki Komine,Sayori Kiyota,Koji Nakano New J. Chem. 2022 46 1003
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Pamela Pollet,Evan A. Davey,Esteban E. Ure?a-Benavides,Charles A. Eckert,Charles L. Liotta Green Chem. 2014 16 1034